Technical Monograph: 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Technical Monograph: 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Executive Summary
1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a bifunctional heterocyclic building block widely utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it consists of a pyrrolidin-3-amine core linked via a methylene bridge to the C2 position of a 6-bromopyridine ring.
This molecule serves as a versatile scaffold due to its orthogonal reactivity:
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The 6-Bromopyridine Handle: Enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core.
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The Primary Amine (C3-Pyrrolidine): Acts as a nucleophilic handle for amide couplings, sulfonylation, or reductive aminations to introduce "effector" motifs.
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The Pyridine Nitrogen: Provides a hydrogen-bond acceptor, critical for kinase hinge binding or metal coordination in ligand design.
Part 1: Structural Analysis & Physicochemical Properties[1]
Chemical Identity[2][3]
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IUPAC Name: 1-[(6-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
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Molecular Formula:
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Molecular Weight: 256.14 g/mol
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Key Substructures: 6-Bromo-2-picoline (lipophilic aromatic anchor), Pyrrolidine (sp³-rich chiral spacer), Primary Amine (polar head group).
Stereochemistry
The C3 position of the pyrrolidine ring is a chiral center. The unassigned name implies a racemate, but for drug development, the specific enantiomers are distinct pharmacophores:
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(3R)-Isomer: Often preferred in specific kinase inhibitor programs to orient substituents into the ribose binding pocket.
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(3S)-Isomer: May exhibit distinct binding modes or metabolic stability profiles.
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Note: The synthesis described below can be rendered enantioselective by selecting the appropriate commercially available chiral 3-aminopyrrolidine starting material.
Predicted Physicochemical Properties
| Property | Value (Predicted) | Relevance |
| LogP | ~1.2 – 1.5 | Moderate lipophilicity; suitable for CNS penetration optimization. |
| pKa (Pyrrolidine N) | ~8.5 – 9.0 | Basic; likely protonated at physiological pH (cationic). |
| pKa (Pyridine N) | ~2.5 | Weakly basic; remains neutral at physiological pH. |
| TPSA | ~38 Ų | Good membrane permeability potential. |
| H-Bond Donors | 2 (Primary amine) | Critical for active site interactions. |
Part 2: Synthetic Methodology
The most robust route to this scaffold is the Reductive Amination of 6-bromo-2-pyridinecarboxaldehyde with a protected 3-aminopyrrolidine. This approach prevents polymerization (which would occur if the primary amine were unprotected) and ensures regioselectivity.
Retrosynthetic Analysis
The C–N bond connecting the pyridine-methyl group to the pyrrolidine nitrogen is formed via a reductive alkylation.
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Electrophile: 6-Bromo-2-pyridinecarboxaldehyde (CAS: 34160-40-2).[1]
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Nucleophile: tert-Butyl pyrrolidin-3-ylcarbamate (Boc-protected diamine).
Detailed Protocol: Reductive Amination & Deprotection
Step 1: Reductive Alkylation
Reagents: 6-Bromo-2-pyridinecarboxaldehyde (1.0 equiv), tert-butyl pyrrolidin-3-ylcarbamate (1.1 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv), Acetic Acid (cat.), 1,2-Dichloroethane (DCE) or DCM.
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Imine Formation: In a dry round-bottom flask under nitrogen, dissolve 6-bromo-2-pyridinecarboxaldehyde (1.0 equiv) and tert-butyl pyrrolidin-3-ylcarbamate (1.1 equiv) in anhydrous DCE (0.1 M concentration).
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Activation: Add catalytic glacial acetic acid (1–2 drops) to facilitate imine formation. Stir at room temperature for 30–60 minutes.
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Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Rationale: STAB is milder than NaBH₃CN and minimizes the reduction of the aldehyde to the alcohol side-product.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the aldehyde.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]
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Purification: Flash column chromatography (Hexanes/EtOAc) to yield the Boc-protected intermediate: tert-butyl (1-[(6-bromopyridin-2-yl)methyl]pyrrolidin-3-yl)carbamate.
Step 2: Boc-Deprotection
Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.
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Dissolution: Dissolve the intermediate from Step 1 in DCM (0.2 M).
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Acidolysis: Add TFA (10–20 equiv) dropwise at 0°C.
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Completion: Stir at room temperature for 2–4 hours. Monitor by LC-MS (appearance of the free amine mass).
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Isolation: Concentrate under reduced pressure.
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For HCl salt: Triturate with diethyl ether to obtain the solid hydrochloride salt.
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For Free Base: Neutralize with basic resin or aqueous NaOH/extraction, though the salt form is more stable for storage.
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Synthesis Visualization (Graphviz)
Caption: Two-step synthetic pathway via reductive amination followed by acidic deprotection.
Part 3: Chemical Reactivity & Applications
Orthogonal Reactivity Map
The molecule is designed for "divergent synthesis," allowing chemists to vary the "head" (amine) and "tail" (pyridine) independently.
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Suzuki-Miyaura Coupling (C–C Bond Formation):
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Buchwald-Hartwig Amination (C–N Bond Formation):
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Amide Coupling:
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Site: C3-Primary Amine.
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Reagents: Carboxylic acid, HATU, DIPEA, DMF.[6]
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Application: Attaching the "warhead" or specificity-determining motif.
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Reactivity Visualization (Graphviz)
Caption: Orthogonal reactivity profile: Bromine handle (Red) vs. Amine handle (Green).[7]
Part 4: Safety & Handling
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Hazards: As a brominated pyridine and primary amine, the compound is likely an irritant to eyes, skin, and the respiratory tract.
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Storage: Store as the HCl salt at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation on the amine.
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Handling: Use a fume hood. Avoid contact with strong oxidizing agents.
References
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Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
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TPA Ligand Synthesis (Analogous Chemistry): Yan, R., et al. "Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine."[4] Acta Crystallographica Section E, 2024, 80, 1006-1010. Link
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Pyrrolidine Scaffolds in Drug Discovery: Scarpi, D., et al. "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds." Molecules, 2021, 26(16), 4806. Link
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6-Bromo-2-pyridinecarboxaldehyde (Reagent): Sigma-Aldrich Product No. 596105. Link
Sources
- 1. 34160-40-2|6-Bromo-2-pyridinecarboxaldehyde|BLD Pharm [bldpharm.com]
- 2. 3-Fluoro-6-bromo-2-pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. (6-Bromopyridin-3-yl)methanamine | C6H7BrN2 | CID 22450529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
(Image depicting the reaction of pyrrolidin-3-amine with 2-(bromomethyl)-6-bromopyridine to form 1-((6-bromopyridin-2-yl)methyl)pyrrolidin-3-amine)